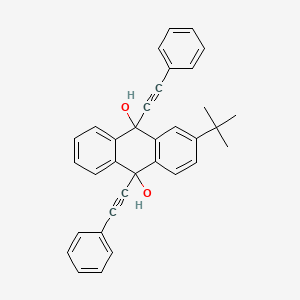![molecular formula C16H23N3O5 B14005255 Glycyl-N~6~-[(benzyloxy)carbonyl]lysine CAS No. 61300-28-5](/img/structure/B14005255.png)
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a glycyl group attached to the lysine residue, which is further modified by a benzyloxycarbonyl group. This compound is often used in peptide synthesis and serves as a protective group for amino acids during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~6~-[(benzyloxy)carbonyl]lysine typically involves the following steps:
Protection of the Lysine Residue: The lysine residue is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected lysine.
Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step forms the desired this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions, yielding the free lysine derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The glycyl group can be substituted with other amino acids or functional groups through peptide coupling reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Hydrolysis: Free lysine derivative.
Oxidation: Oxidized benzyloxycarbonyl derivatives.
Reduction: Reduced benzyloxycarbonyl derivatives.
Substitution: Various peptide derivatives.
科学的研究の応用
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is employed in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It serves as a precursor in the development of peptide-based drugs.
Biological Studies: The compound is used in studies related to protein-protein interactions and enzyme-substrate interactions.
作用機序
The mechanism of action of Glycyl-N~6~-[(benzyloxy)carbonyl]lysine involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the lysine residue from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protective group can be removed to yield the desired peptide or protein.
類似化合物との比較
Similar Compounds
N-carbobenzyloxy-Gly-Gly: Similar in structure but with two glycine residues.
N-carbobenzyloxy-L-lysine: Similar protective group but without the glycyl modification.
Uniqueness
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine is unique due to the presence of both glycyl and benzyloxycarbonyl groups, which provide specific protective and reactive properties. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.
特性
CAS番号 |
61300-28-5 |
|---|---|
分子式 |
C16H23N3O5 |
分子量 |
337.37 g/mol |
IUPAC名 |
2-[(2-aminoacetyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23N3O5/c17-10-14(20)19-13(15(21)22)8-4-5-9-18-16(23)24-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,23)(H,19,20)(H,21,22) |
InChIキー |
RQHFSIVXROIJHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)







